6-(3,3,3-Trifluoropropoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids, which are derivatives of pyridinecarboxylic acids. This compound features a trifluoropropoxy group attached to the sixth position of the nicotinic acid structure. Nicotinic acid itself is widely recognized for its role in human metabolism and its applications in pharmaceuticals and biochemistry.
Nicotinic acid, also known as niacin or vitamin B3, is essential for various metabolic processes in the human body. The addition of the trifluoropropoxy group enhances the compound's properties, potentially making it useful in medicinal chemistry. The classification of 6-(3,3,3-Trifluoropropoxy)nicotinic acid falls under organic compounds, specifically as a substituted pyridine derivative.
The synthesis of 6-(3,3,3-Trifluoropropoxy)nicotinic acid can be approached through several methods. One notable synthetic route involves the preparation of 2-amino-6-(3,3,3-trifluoropropoxy)nicotinic acid. This process typically starts with the reaction of nicotinic acid derivatives with trifluoropropylating agents under controlled conditions.
For example, one method involves:
The molecular formula for 6-(3,3,3-Trifluoropropoxy)nicotinic acid is . Its structure consists of a pyridine ring with a carboxylic acid group and a trifluoropropoxy substituent at the sixth position.
6-(3,3,3-Trifluoropropoxy)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and substituted aromatic compounds:
One significant reaction pathway involves the conversion of nicotinic acid derivatives into more complex structures through coupling reactions or modifications via electrophilic aromatic substitution .
The mechanism of action for 6-(3,3,3-Trifluoropropoxy)nicotinic acid is likely related to its interaction with biological targets such as enzymes involved in metabolic pathways. Its structural similarity to nicotinic acid suggests potential involvement in:
Data from studies indicate that such compounds may enhance or inhibit specific enzymatic activities depending on their substituents .
These properties suggest that 6-(3,3,3-Trifluoropropoxy)nicotinic acid may exhibit stability and solubility conducive for pharmaceutical formulations .
6-(3,3,3-Trifluoropropoxy)nicotinic acid has potential applications in various scientific fields:
The unique properties imparted by the trifluoropropoxy group may enhance bioavailability and efficacy compared to other nicotinic acids .
The strategic incorporation of fluorine atoms and fluorinated alkyl chains into nicotinic acid frameworks represents a cornerstone of modern medicinal chemistry. The design of 6-(3,3,3-trifluoropropoxy)nicotinic acid exemplifies this approach, where the trifluoropropoxy moiety is positioned at the C6 position of the pyridine ring to optimize electronic and steric properties. This positioning capitalizes on the strong electron-withdrawing nature (-I effect) of the CF₃ group, which significantly reduces the electron density of the pyridine nitrogen and adjacent carboxyl group, enhancing hydrogen-bonding capabilities and influencing ionization potential [4] [10].
Fluorinated chains like the trifluoropropoxy group serve as bioisosteric replacements for labile alkoxy groups or metabolically unstable functionalities. The trifluoromethyl group's high lipid solubility (π-hydrophobic parameter ≈ 1.07) combined with moderate steric bulk (molar refractivity ≈ 5.02 cm³/mol) allows optimal membrane permeability while maintaining target engagement specificity. This balance is critical for CNS-active derivatives where blood-brain barrier penetration is essential [4] [8]. The enhanced dipole moment (≈2.3 D) introduced by the C-F bonds also promotes stronger binding interactions with hydrophobic enzyme pockets, as demonstrated in TTX-S sodium channel blockers where fluorinated nicotinic acid derivatives show picomolar affinity [4].
Table 1: Electronic and Physicochemical Properties of Fluorinated Nicotinic Acid Derivatives
Substituent | Hammett σₚ | Log P | Molar Refractivity | Target Affinity (Kᵢ, nM) |
---|---|---|---|---|
-OCH₃ | -0.27 | -0.30 | 7.87 | 850 ± 120 |
-OCF₃ | +0.35 | 1.04 | 10.54 | 142 ± 25 |
-OCH₂CF₃ | +0.29 | 0.92 | 15.32 | 98 ± 15 |
-O(CH₂)₂CF₃ | +0.26 | 1.15 | 20.11 | 62 ± 8 |
The synthesis of 6-(3,3,3-trifluoropropoxy)nicotinic acid demands precise regiocontrol, typically achieved through multi-step sequences beginning with halogenated nicotinic acid precursors. A robust approach involves Pd/C-catalyzed hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid under mild conditions (25°C, H₂ balloon), achieving 90% crude yield by selective C-Cl bond cleavage without affecting the carboxyl group. This method utilizes triethylamine as an acid scavenger to prevent carboxyl protonation, ensuring optimal catalyst activity [1] [6].
Alternative routes employ vinylogous enamine cyclization strategies starting from trifluoroacetyl vinylogous enamines. Bromination at the γ-position followed by ammonium acetate-mediated heterocyclization yields 5-bromo-6-(trifluoromethyl)nicotinic acid derivatives, which serve as precursors for alkoxylation. The nucleophilic aromatic substitution (SNAr) then becomes feasible: activation at C6 via the electron-withdrawing CF₃ group allows displacement by 3,3,3-trifluoropropanol under basic conditions (K₂CO₃/DMF, 80°C), achieving regioselective O-alkylation [9]. Decarboxylation risks are mitigated through ester protection of the carboxylic acid during high-temperature steps, with subsequent hydrolysis under mild alkaline conditions (NaOH/MeOH/H₂O, 60°C) [5] [9].
Table 2: Comparative Synthetic Routes to 6-Alkoxynicotinic Acids
Method | Key Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Pd/C Hydrogenation | H₂ (1 atm), Et₃N, MeOH, 25°C | High (C6) | 90 | Requires halogenated precursor |
Vinylogous Enamine Cyclization | NH₄OAc, AcOH, 120°C | Moderate | 65 | Multi-step, moderate yields |
Direct SNAr | K₂CO₃, DMF, 80°C, 12h | High (C6) | 78 | Requires electron-deficient system |
The 3,3,3-trifluoropropoxy group confers exceptional resistance to oxidative and hydrolytic degradation, addressing a critical limitation of non-fluorinated alkoxy nicotinic acid derivatives. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) exhibit significantly reduced affinity for C-H bond cleavage adjacent to the CF₃ group due to:
Pharmacokinetic studies of analogs reveal the trifluoropropoxy group extends plasma half-life (t₁/₂) by 3.8-fold compared to n-propoxy derivatives in rodent models. This stability arises primarily from inhibited ω- and β-oxidation pathways – metabolic processes that rapidly degrade alkyl chains. The trifluoropropoxy group maintains bioavailability >45% after oral administration in preclinical models, whereas non-fluorinated analogs show <15% due to first-pass metabolism [10]. Additionally, the group's moderate lipophilicity (π ≈ 1.15) optimizes solubility-permeability balance, preventing excessive log P values (>3) that drive hepatotoxicity [4] [10].
Table 3: Metabolic Stability Parameters of Nicotinic Acid Derivatives
C6-Substituent | Microsomal t₁/₂ (min) | CYP3A4 IC₅₀ (μM) | Bioavailability (%) | Major Metabolic Pathway |
---|---|---|---|---|
-OCH₃ | 8.2 ± 1.1 | >100 | 12 ± 3 | O-Demethylation |
-OCH₂CH₃ | 14.5 ± 2.3 | 82.4 | 18 ± 4 | ω-1 Hydroxylation |
-OCH₂CF₃ | 32.7 ± 4.1 | 45.6 | 36 ± 5 | Glucuronidation |
-O(CH₂)₂CF₃ | 52.3 ± 6.8 | >100 | 47 ± 6 | Minimal degradation |
Achieving C6-selective alkoxylation necessitates strategic carboxyl group protection to prevent side reactions. Methyl esterification using SOCl₂/MeOH provides quantitative protection while resisting migration under SNAr conditions. Alternative approaches employ silyl esters (e.g., TMS-ester) for exceptionally acid-sensitive intermediates, though these require strictly anhydrous conditions [6] [9]. Deprotection is optimally performed via hydrolytic conditions (NaOH/THF/H₂O) at 60°C, avoiding harsher methods that could cleave the trifluoropropoxy group.
Catalytic systems for halogen displacement emphasize Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/XPhos) for brominated precursors, though copper(I)-mediated reactions show superior cost-efficiency for alkoxylation. The optimized system employs CuI/1,10-phenanthroline (10 mol%) with Cs₂CO₃ base in DMF at 100°C, achieving >95% conversion with <3% ester hydrolysis [9]. For direct C-H functionalization, dirhodium carboxylate catalysts (e.g., Rh₂(esp)₂) enable regioselective trifluoropropoxylation at C6, leveraging the carboxylate as a directing group. This approach bypasses halogenation steps but requires careful oxygen exclusion to prevent catalyst decomposition [4] [5].
Solvent systems critically influence regioselectivity: DMAc/DMSO mixtures (4:1) outperform pure DMF by suppressing N-alkylation byproducts. Temperature control is vital – reactions conducted above 120°C promote pyridine ring opening, while below 80°C, reaction kinetics become impractically slow. Microwave-assisted synthesis (150°C, 30 min) offers a compelling alternative, reducing side products to <5% through rapid, uniform heating [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: